molecular formula C26H23ClN2O4 B11626524 5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626524
M. Wt: 462.9 g/mol
InChI Key: ARYQAJSJOCQDKQ-ZNTNEXAZSA-N
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Description

5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrol-2-one core, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the pyrrol-2-one core through cyclization reactions.

    Step 2: Introduction of the 4-chlorophenyl and 4-ethoxy-3-methylphenyl groups via Friedel-Crafts acylation.

    Step 3: Functionalization of the pyridin-3-ylmethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.

Biology

In biological research, the compound may be investigated for its potential bioactivity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its interactions with biological targets may lead to the development of new therapeutic agents.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Leading to cell death or altered function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-bromophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23ClN2O4/c1-3-33-21-11-8-19(13-16(21)2)24(30)22-23(18-6-9-20(27)10-7-18)29(26(32)25(22)31)15-17-5-4-12-28-14-17/h4-14,23,30H,3,15H2,1-2H3/b24-22+

InChI Key

ARYQAJSJOCQDKQ-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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